O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate
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Overview
Description
O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-d]imidazole ring, followed by the introduction of the undecanamido group and the methanesulfonothioate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methanesulfonothioate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Biotin-EDA: A compound with a similar thieno[3,4-d]imidazole ring system.
Coenzyme A derivatives: Compounds with similar functional groups and biological activities.
Uniqueness
O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H33N3O5S3 |
---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonothioyloxyethyl)-7-oxoundecanamide |
InChI |
InChI=1S/C19H33N3O5S3/c1-30(26,28)27-12-11-20-17(24)10-4-2-3-7-14(23)8-5-6-9-16-18-15(13-29-16)21-19(25)22-18/h15-16,18H,2-13H2,1H3,(H,20,24)(H2,21,22,25)/t15-,16-,18-,30?/m0/s1 |
InChI Key |
IZIQZKSTWDQXSX-DUISANFDSA-N |
Isomeric SMILES |
CS(=O)(=S)OCCNC(=O)CCCCCC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CS(=O)(=S)OCCNC(=O)CCCCCC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
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